molecular formula C11H20Cl2N2 B1421100 3-Dimethylamino-1-phenyl-propanamine dihydrochloride CAS No. 1185018-68-1

3-Dimethylamino-1-phenyl-propanamine dihydrochloride

Cat. No. B1421100
M. Wt: 251.19 g/mol
InChI Key: WKKCIFSNAHRFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 3-(Dimethylamino)-1-propylamine, involves the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the final product .

Scientific Research Applications

Azetidinium Ion Approach in Synthesis

3-Dimethylamino-1-phenyl-propanamine dihydrochloride is utilized in the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines through an azetidinium ion intermediate. This method demonstrates regiospecific opening of the azetidinium ion intermediate and is significant in synthetic organic chemistry (O’Brien, Phillips & Towers, 2002).

Neurokinin-1 Receptor Antagonist

In medicinal chemistry, 3-Dimethylamino-1-phenyl-propanamine dihydrochloride is a component in the synthesis of neurokinin-1 receptor antagonists. These compounds have potential applications in treating emesis and depression (Harrison et al., 2001).

Potential Antidepressant Agents

The compound plays a role in developing potential antidepressant agents. Its derivatives have been evaluated for antidepressant properties, demonstrating effectiveness in biochemical and pharmacological animal models of depression (Clark et al., 1979).

Nonlinear Optical Absorption

In the field of optics, a derivative of 3-Dimethylamino-1-phenyl-propanamine dihydrochloride has been investigated for its nonlinear optical properties. This research suggests its potential use in optical device applications like optical limiters (Rahulan et al., 2014).

Asymmetric Grignard Cross-Coupling Catalysis

The compound is used in the preparation of diastereoisomeric phosphines, which are important in nickel-catalyzed asymmetric cross-coupling reactions, a critical process in the synthesis of chiral compounds (Hayashi et al., 1981).

Carbohydrate Chemistry

In carbohydrate chemistry, 3-(Dimethylamino)-1-propylamine, a related compound, is utilized for anomeric deacylation reactions, demonstrating its versatility and efficiency in the preparation of sugar derivatives (Andersen, Heuckendorff & Jensen, 2015).

Cationic Lipid Precursor Synthesis

The compound is instrumental in the synthesis of cationic lipid precursors, which are key in creating long-chain alkyl isocyanates. This is significant in the development of specialized chemicals (Yan-xiang, 2008).

Safety And Hazards

The safety data sheet for a related compound, 3-(dimethylamino)-1-phenyl-1-propanol, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N',N'-dimethyl-1-phenylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-13(2)9-8-11(12)10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKCIFSNAHRFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dimethylamino-1-phenyl-propanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dimethylamino-1-phenyl-propanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Dimethylamino-1-phenyl-propanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-Dimethylamino-1-phenyl-propanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-Dimethylamino-1-phenyl-propanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-Dimethylamino-1-phenyl-propanamine dihydrochloride
Reactant of Route 6
3-Dimethylamino-1-phenyl-propanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.